molecular formula C21H28N2O4S B4880619 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4880619
M. Wt: 404.5 g/mol
InChI Key: ACBVTDZWHPIPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as MTOP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MTOP belongs to the class of benzamide derivatives and has been studied for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and inflammation. This compound has also been shown to improve cognitive function and memory in animal models of neurological disorders. Additionally, this compound has been shown to have minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its potential use in treating various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitters in the brain. Another direction is to optimize the synthesis of this compound to improve its yield and purity. Overall, further research on this compound has the potential to lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the reaction of 4-methoxy-2-nitrobenzoic acid with 2-methoxyethylamine to form 4-methoxy-2-(2-methoxyethylamino)benzoic acid. This intermediate is then reacted with 1-(3-thienylmethyl)-4-piperidinol to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-methoxy-N-(2-methoxyethyl)-2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-25-11-8-22-21(24)19-4-3-18(26-2)13-20(19)27-17-5-9-23(10-6-17)14-16-7-12-28-15-16/h3-4,7,12-13,15,17H,5-6,8-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBVTDZWHPIPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=C(C=C1)OC)OC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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